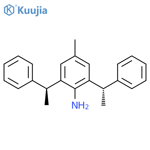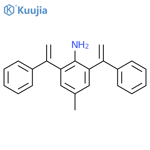Dynamic kinetic asymmetric arylation and alkenylation of ketones
,
Science (Washington,
2023,
379(6633),
662-670
![BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- structure](https://ja.kuujia.com/scimg/cas/870859-37-3x500.png)



